molecular formula C10H18O2 B8463545 1,1-Bis[(prop-2-en-1-yl)oxy]butane CAS No. 35020-94-1

1,1-Bis[(prop-2-en-1-yl)oxy]butane

Cat. No. B8463545
CAS No.: 35020-94-1
M. Wt: 170.25 g/mol
InChI Key: UYSVKUWLZQFGJB-UHFFFAOYSA-N
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Patent
US09162971B2

Procedure details

Butanal (100 mL, 1.11 mol) and allyl alcohol (100 g, 1.72 mol) were dissolved in hexane (400 mL) under a nitrogen atmosphere. To the solution, magnesium sulfate (82.90 g, 0.69 mol) was added, and the mixture was stirred. This mixture was cooled to 10° C. or lower, and p-toluenesulfonic acid monohydrate (3.28 g, 0.017 mol) was added thereto. The reaction mixture was stirred at 15° C. or lower for 1 hour and warmed to room temperature (approximately 25° C.), followed by further stirring for approximately 2.5 hours. The reaction mixture was cooled again to 10° C. or lower, and potassium carbonate (2.38 g) and water (400 mL) were added thereto in this order. The mixture was stirred until insoluble matter was dissolved. The organic layer was separated and then washed with water (100 mL). The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (approximately 20 mmHg, 80-85° C.) to obtain the title compound (132.83 g, yield: 91%, colorless oil substance).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
2.38 g
Type
catalyst
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([OH:9])[CH:7]=[CH2:8].S([O-])([O-])(=O)=O.[Mg+2].O.[CH3:17][CH2:18][CH2:19]CCC>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>[CH2:19]([O:5][CH:1]([O:9][CH2:6][CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4])[CH:18]=[CH2:17] |f:2.3,6.7,8.9.10|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
82.9 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
3.28 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
2.38 g
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 15° C. or lower for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature (approximately 25° C.)
STIRRING
Type
STIRRING
Details
by further stirring for approximately 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred until insoluble matter
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (approximately 20 mmHg, 80-85° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(CCC)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 132.83 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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